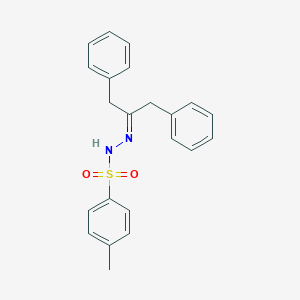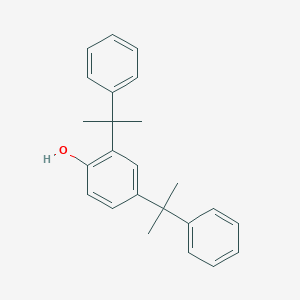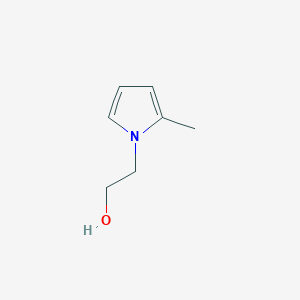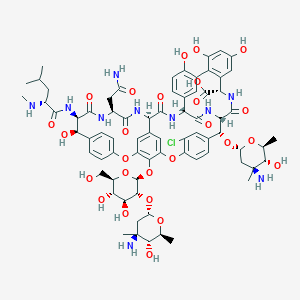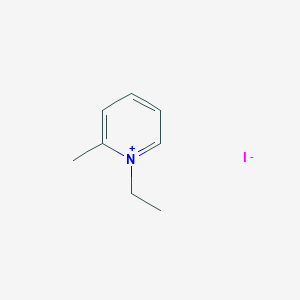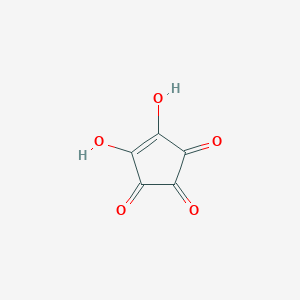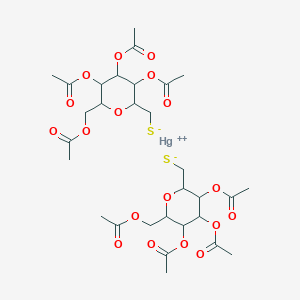
Bis-2,6-atgmhm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-2,6-atgmhm is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the bis(amino)aryl series of compounds, which are known for their potential as therapeutic agents. In
Mécanisme D'action
The mechanism of action of bis-2,6-atgmhm is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. Bis-2,6-atgmhm has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Bis-2,6-atgmhm has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Bis-2,6-atgmhm has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Bis-2,6-atgmhm has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using bis-2,6-atgmhm in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Orientations Futures
There are several future directions for research on bis-2,6-atgmhm. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is to study its mechanism of action in more detail. Researchers could also investigate the potential of bis-2,6-atgmhm as a lead compound for the development of new therapeutic agents. Additionally, researchers could investigate the safety and efficacy of bis-2,6-atgmhm in human clinical trials.
Conclusion:
In conclusion, bis-2,6-atgmhm is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is complex, and it has been studied extensively for its potential as a therapeutic agent. Bis-2,6-atgmhm has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. However, its mechanism of action is not fully understood, and its safety and efficacy in humans have not been established. There are several future directions for research on bis-2,6-atgmhm, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of bis-2,6-atgmhm involves a multi-step process that starts with the preparation of 2,6-diaminotoluene. This compound is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification and isolation steps. The synthesis method of bis-2,6-atgmhm is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Bis-2,6-atgmhm has been studied extensively in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Bis-2,6-atgmhm has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent.
Propriétés
Numéro CAS |
110913-60-5 |
|---|---|
Nom du produit |
Bis-2,6-atgmhm |
Formule moléculaire |
C30H42HgO18S2 |
Poids moléculaire |
955.4 g/mol |
Nom IUPAC |
mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
InChI |
InChI=1S/2C15H22O9S.Hg/c2*1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;/h2*11-15,25H,5-6H2,1-4H3;/q;;+2/p-2 |
Clé InChI |
FORSGEYNZQWYKV-UHFFFAOYSA-L |
SMILES |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Synonymes |
is(2,6-anhydro-1-thio-glycero-manno-heptitol)mercuy(II) bis-2,6-ATGMHM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






